4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one
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Overview
Description
4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 2,3-dimethoxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.
Cyclization: The intermediate compound is then cyclized under acidic or basic conditions to form the quinoline ring.
Methylation: The final step involves the methylation of the quinoline ring to obtain the desired compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline: A simpler quinoline derivative with similar chemical properties.
6,7-Dimethoxyquinoline: Lacks the chloro and methyl groups but shares the dimethoxy substitution pattern.
1-Methylquinolin-2(1H)-one: Similar structure but without the chloro and dimethoxy groups.
Uniqueness
4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
878380-79-1 |
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Molecular Formula |
C12H12ClNO3 |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
4-chloro-6,7-dimethoxy-1-methylquinolin-2-one |
InChI |
InChI=1S/C12H12ClNO3/c1-14-9-6-11(17-3)10(16-2)4-7(9)8(13)5-12(14)15/h4-6H,1-3H3 |
InChI Key |
CNECYDNTJZESOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=CC1=O)Cl)OC)OC |
Origin of Product |
United States |
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